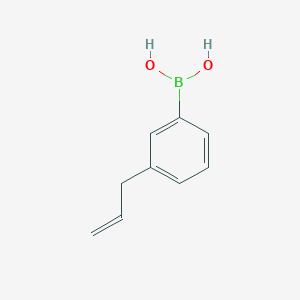

3-(Prop-2-en-1-yl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Prop-2-en-1-yl)phenylboronic acid, also known as vinylphenylboronic acid, is an organic compound that belongs to the class of boronic acids. It is a versatile compound that has been widely used in scientific research for various applications, including organic synthesis, catalysis, and biomedical research.

Aplicaciones Científicas De Investigación

Catalyst for Synthesis Reactions

Phenylboronic acid derivatives have been utilized as efficient and convenient catalysts in chemical syntheses. For example, they catalyze the three-component synthesis of tetrahydrobenzo[b]pyrans, highlighting their significance in improving operational simplicity, reducing reaction time, enhancing yields, and minimizing environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Building Blocks for Materials Science

In materials science, phenylboronic acid derivatives serve as crucial building blocks. Their application in the design and synthesis of covalent organic frameworks (COFs) demonstrates their ability to form highly crystalline, porous structures with potential for various uses, including gas storage and separation, due to their high thermal stability and surface area (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005).

Enhancement of Optical Properties

Phenylboronic acid derivatives have found applications in enhancing the optical properties of materials. For instance, they have been used to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, indicating their potential in developing advanced photonic and display technologies (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Glucose Sensing Technologies

In the biomedical field, phenylboronic acid-based polymers have been developed for glucose sensing, showcasing their ability to selectively bind to glucose molecules. This application is particularly relevant for diabetes management, where accurate and selective glucose monitoring is crucial (Sek, Kaczmarczyk, Guńka, Kowalczyk, Borys, Kasprzak, & Nowicka, 2020).

Mecanismo De Acción

Target of Action

3-(Prop-2-en-1-yl)phenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions that require boronic esters .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation process is also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the production of various functional groups from the boron moiety . This leads to the creation of new compounds that can be used in further chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Propiedades

IUPAC Name |

(3-prop-2-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7,11-12H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQOOFGYOZQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743255.png)

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)

![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)

![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)

![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)